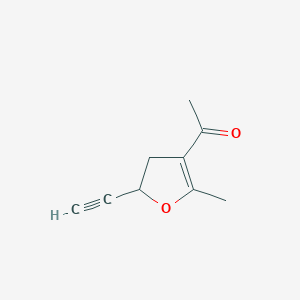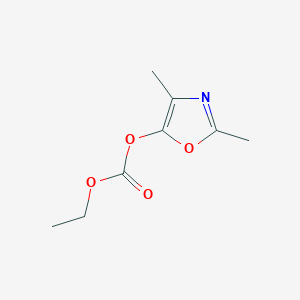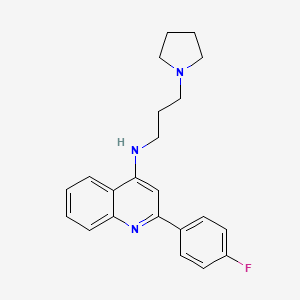
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a fluorophenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine typically involves multi-step organic synthesis. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyrrolidine moiety. Common reagents used in these steps include halogenated quinolines, fluorobenzenes, and pyrrolidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-methylphenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
Uniqueness
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
Propriétés
Numéro CAS |
918970-06-6 |
|---|---|
Formule moléculaire |
C22H24FN3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24FN3/c23-18-10-8-17(9-11-18)21-16-22(19-6-1-2-7-20(19)25-21)24-12-5-15-26-13-3-4-14-26/h1-2,6-11,16H,3-5,12-15H2,(H,24,25) |
Clé InChI |
CTENZZBELOUMKS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
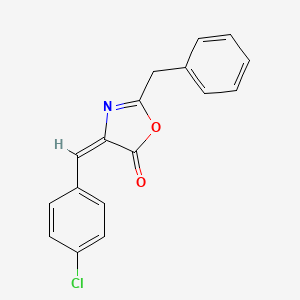
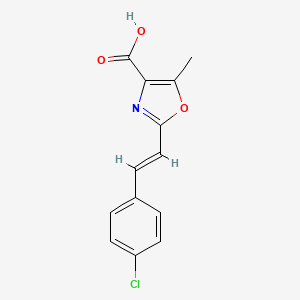
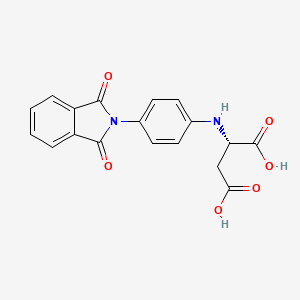
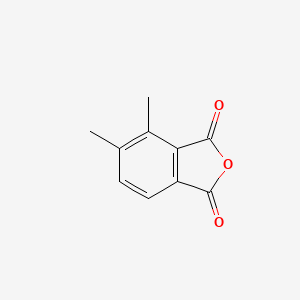
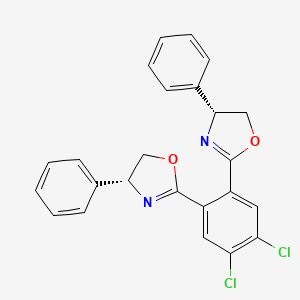
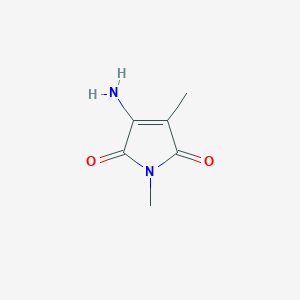
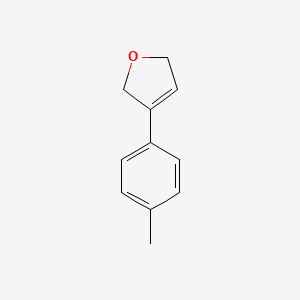
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
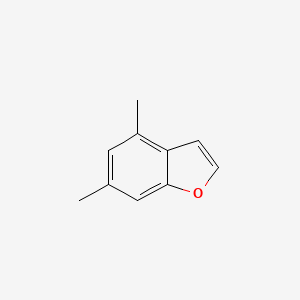
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

